2-chloro-N-methyl-6-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
2-chloro-N-methyl-6-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-6-(trifluoromethyl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride.
N-Methylation: The sulfonyl chloride is reacted with methylamine under controlled conditions to introduce the N-methyl group.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-6-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted sulfonamides.
Oxidation: Sulfonic acids.
Reduction: Sulfinamides or amines.
Scientific Research Applications
2-chloro-N-methyl-6-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs with antibacterial and anti-inflammatory properties.
Biological Studies: The compound is used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-6-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methylbenzenesulfonamide
- 6-(trifluoromethyl)benzenesulfonamide
- N-methyl-2-chlorobenzenesulfonamide
Uniqueness
2-chloro-N-methyl-6-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These substitutions can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds lacking these groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
IUPAC Name |
2-chloro-N-methyl-6-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2S/c1-13-16(14,15)7-5(8(10,11)12)3-2-4-6(7)9/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJLGWDMRSLUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC=C1Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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